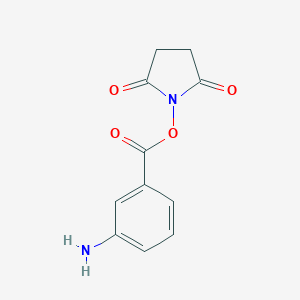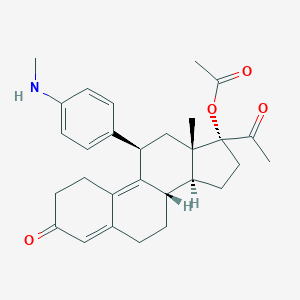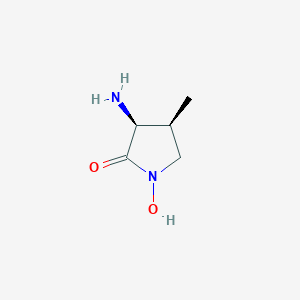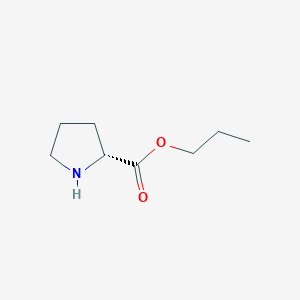
(R)-Propyl pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-Propyl pyrrolidine-2-carboxylate, also known as PPC, is a chemical compound that is widely used in scientific research. This compound is a proline analog and is commonly used in the synthesis of peptides and proteins. PPC is also used in the study of the structure and function of proteins, as well as in the development of new drugs and therapies.
作用机制
The mechanism of action of (R)-Propyl pyrrolidine-2-carboxylate is not fully understood, but it is believed to act as a competitive inhibitor of proline transporters. This can lead to a decrease in the concentration of proline in cells, which can affect protein folding and stability. (R)-Propyl pyrrolidine-2-carboxylate has also been shown to interact with the GABA receptor, which can affect neurotransmitter signaling.
生化和生理效应
(R)-Propyl pyrrolidine-2-carboxylate has a variety of biochemical and physiological effects. It has been shown to affect protein folding and stability, as well as neurotransmitter signaling. (R)-Propyl pyrrolidine-2-carboxylate has also been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, (R)-Propyl pyrrolidine-2-carboxylate has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
(R)-Propyl pyrrolidine-2-carboxylate has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it can be incorporated into peptides and proteins to modify their structure and function. Additionally, (R)-Propyl pyrrolidine-2-carboxylate has a variety of biochemical and physiological effects, which can be useful in a variety of experimental settings.
However, there are also limitations to the use of (R)-Propyl pyrrolidine-2-carboxylate in lab experiments. (R)-Propyl pyrrolidine-2-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of (R)-Propyl pyrrolidine-2-carboxylate is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of (R)-Propyl pyrrolidine-2-carboxylate. One area of research is the development of new drugs and therapies based on the properties of (R)-Propyl pyrrolidine-2-carboxylate. For example, (R)-Propyl pyrrolidine-2-carboxylate has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Another area of research is the study of the mechanism of action of (R)-Propyl pyrrolidine-2-carboxylate. By understanding how (R)-Propyl pyrrolidine-2-carboxylate interacts with biological systems, researchers can develop a better understanding of its properties and potential uses.
Finally, there is also potential for the use of (R)-Propyl pyrrolidine-2-carboxylate in the development of new materials. (R)-Propyl pyrrolidine-2-carboxylate has been shown to have unique properties, such as its ability to modify the structure and function of proteins and peptides. By incorporating (R)-Propyl pyrrolidine-2-carboxylate into materials, researchers can develop new materials with unique properties and applications.
Conclusion
(R)-Propyl pyrrolidine-2-carboxylate is a chemical compound that is widely used in scientific research. This compound is a proline analog and is commonly used in the synthesis of peptides and proteins. (R)-Propyl pyrrolidine-2-carboxylate has a variety of biochemical and physiological effects, and it has potential applications in the development of new drugs, therapies, and materials. While there are limitations to the use of (R)-Propyl pyrrolidine-2-carboxylate in lab experiments, there are also many future directions for research in this area. By continuing to study the properties of (R)-Propyl pyrrolidine-2-carboxylate, researchers can develop a better understanding of its potential uses and applications.
合成方法
(R)-Propyl pyrrolidine-2-carboxylate can be synthesized using a variety of methods, including the reaction of proline with propylamine or the reaction of 2-pyrrolidone with propyl bromide. The most common method for synthesizing (R)-Propyl pyrrolidine-2-carboxylate is the reaction of L-proline with propylamine in the presence of a catalyst such as sodium hydroxide. This reaction results in the formation of (R)-Propyl pyrrolidine-2-carboxylate and water as a byproduct.
科学研究应用
(R)-Propyl pyrrolidine-2-carboxylate is widely used in scientific research, particularly in the study of proteins and peptides. (R)-Propyl pyrrolidine-2-carboxylate is used in the synthesis of peptides and proteins, as it can be incorporated into the peptide backbone and can modify the structure and function of the resulting molecule. (R)-Propyl pyrrolidine-2-carboxylate is also used in the study of protein folding and stability, as it can affect the conformation of the protein. Additionally, (R)-Propyl pyrrolidine-2-carboxylate is used in the development of new drugs and therapies, as it can interact with biological systems in a variety of ways.
属性
CAS 编号 |
134666-86-7 |
|---|---|
产品名称 |
(R)-Propyl pyrrolidine-2-carboxylate |
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC 名称 |
propyl (2R)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-6-11-8(10)7-4-3-5-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI 键 |
ZEERPIASPMMKRH-SSDOTTSWSA-N |
手性 SMILES |
CCCOC(=O)[C@H]1CCCN1 |
SMILES |
CCCOC(=O)C1CCCN1 |
规范 SMILES |
CCCOC(=O)C1CCCN1 |
同义词 |
D-Proline, propyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



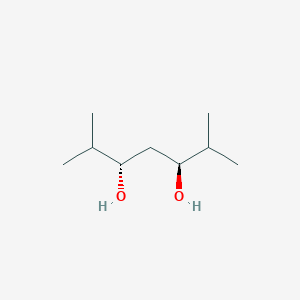
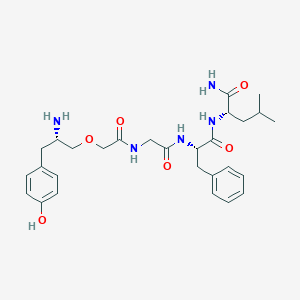
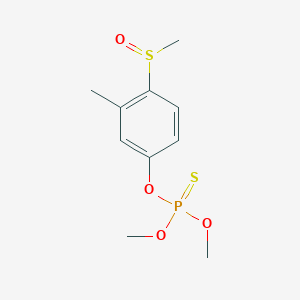
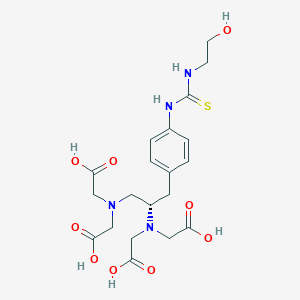
![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
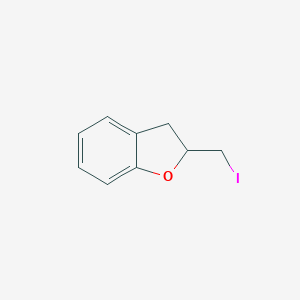
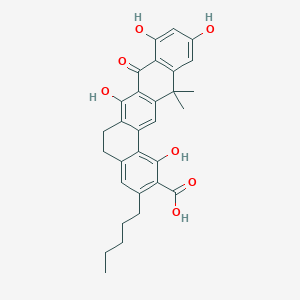
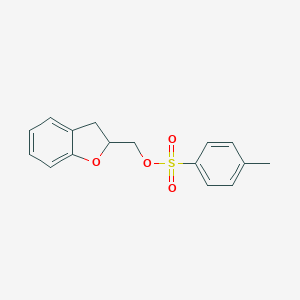
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
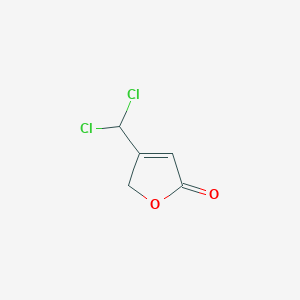
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
